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Compound of Interest

Compound Name: 2,4,6-Trifluorophenol

Cat. No.: B1297822

An In-depth Technical Guide to 2,4,6-
Trifluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic
properties of 2,4,6-Trifluorophenol (CAS No. 2268-17-9). It includes detailed experimental
protocols for its synthesis, purification, and analysis, as well as insights into its reactivity and
applications, particularly its role as a substrate in enzymatic reactions.

Core Properties of 2,4,6-Trifluorophenol

2,4,6-Trifluorophenol is a halogenated aromatic compound featuring a phenol ring substituted
with three fluorine atoms. These electron-withdrawing fluorine atoms significantly influence the
molecule's electronic properties, acidity, and reactivity, making it a valuable intermediate in
various fields.[1]

Physical and Chemical Properties

The key physical and chemical identifiers and properties of 2,4,6-Trifluorophenol are
summarized in the table below.
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Property Value Reference(s)

IUPAC Name 2,4,6-trifluorophenol [2]

CAS Number 2268-17-9 [2][3]

Molecular Formula CeHsFsO [2][3]

Molecular Weight 148.08 g/mol [2][3]
White to light yellow crystalline

Appearance . [4]
solid

Melting Point 49-51 °C [3114]

N ) ~128 °C at 760 mmHg

Boiling Point ) [4]

(Predicted)

The electron-withdrawing
pKa (Acidity Constant) fluorine atoms enhance acidity  [5]

relative to phenol.

Limited solubility in water;
Solubility soluble in organic solvents like  [5]

ethanol and ether.

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2,4,6-
Trifluorophenol. The following tables summarize the expected spectral characteristics.

1H NMR (Proton NMR) Spectroscopy

Typical Chemical Shift ()

Proton Assignment Multiplicity

Ppm
Ar-H (C3, C5) 6.7-7.0 Triplet of triplets (tt)
OH 5.0 - 6.0 (variable, broad) Singlet (s)

Note: The aromatic proton signal is split by coupling to both ortho and para fluorine atoms.
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13C NMR (Carbon NMR) Spectroscopy

. Typical Chemical Shift (8)
Carbon Assignment Notes

ppm

Carbon directly attached to the
C-OH (C1) 145 - 155 (ddd) hydroxyl group. Signal is split

by fluorine atoms.

Carbons bearing fluorine

C-F (C2, C6) 150 - 160 (ddd)

atoms.

Carbons bearing hydrogen
C-H (C3, C5) 100 - 110 (dt)

atoms.

Carbon bearing a fluorine
C-F (C4) 150 - 160 (dtt)

atom.

Note: Carbon signals are split due to C-F coupling, resulting in complex multiplets. Quaternary
carbons are typically weaker.

9F NMR (Fluorine NMR) Spectroscopy

] ] Typical Chemical Shift () o
Fluorine Assignment Multiplicity
ppm (vs. CFCls)

F (C2, C6) -110to -130 Doublet of doublets (dd)

F (C4) -115t0 -135 Triplet of triplets (tt)

Note: The wide chemical shift range of 1°F NMR makes it highly sensitive to the molecular
environment.[6]

Infrared (IR) Spectroscopy
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Wavenumber (cm~—?) Vibration Type Intensity
3200 - 3600 O-H stretch (broad) Strong
1600 - 1650 C=C aromatic ring stretch Medium
1450 - 1550 C=C aromatic ring stretch Strong
1100 - 1300 C-F stretch Strong
1150 - 1250 C-O stretch Strong

Mass Spectrometry (MS)

m/z Ratio Assignment Notes

The parent peak
148 [M]* (Molecular lon) corresponding to the molecular

weight of the compound.[2][7]

Loss of carbon monoxide is a
120 [M-COJ* common fragmentation for

phenols.

99 [M - HF - COJ* Subsequent loss of hydrogen
fluoride.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of
2,4,6-Trifluorophenol, intended for practical application in a laboratory setting.

Synthesis Protocol: Deoxyfluorination of Phenol

While several routes exist, such as direct fluorination or halogen exchange, a modern and
effective method involves the deoxyfluorination of a pre-functionalized phenol. This
representative protocol is based on established deoxyfluorination principles.[1][8]

Reaction Scheme: A phenol is converted to an aryl fluoride via an ipso-substitution mechanism.
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Materials and Reagents:

Phenol or a suitable phenol precursor

Deoxyfluorination reagent (e.g., PhenoFluor™, PyFluor)

Anhydrous base (e.g., potassium carbonate or cesium fluoride)

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or Acetonitrile)

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Magnetic stirrer and heating mantle

Procedure:

Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir
bar, a condenser, and a nitrogen/argon inlet.

Reagent Addition: Under a positive pressure of inert gas, charge the flask with the phenol
precursor (1.0 eq), the deoxyfluorination reagent (1.2 - 1.5 eq), and the anhydrous base (2.0
- 3.0 eq).

Solvent Addition: Add the anhydrous solvent via cannula or syringe to the flask to achieve a
suitable concentration (typically 0.1-0.5 M).

Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer
chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction
time can vary from 3 to 24 hours depending on the substrate.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the
reaction by carefully adding saturated aqueous sodium bicarbonate solution.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an
organic solvent such as ethyl acetate or dichloromethane (3x).

Washing and Drying: Combine the organic layers and wash sequentially with water and
brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
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» Concentration: Filter off the drying agent and concentrate the solvent under reduced
pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the solid 2,4,6-Trifluorophenol from crude
reaction mixtures.

Materials and Reagents:

e Crude 2,4,6-Trifluorophenol

e Recrystallization solvent system (e.g., Hexane/Ethyl Acetate, Toluene, or Ethanol/Water)
o Erlenmeyer flasks

o Heating plate

* Ice bath

e Buchner funnel and filter paper

Procedure:

e Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly
soluble at room temperature but highly soluble when hot. A Hexane/Ethyl Acetate mixture is
often a good starting point.

o Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the
"good" solvent (e.g., Ethyl Acetate) to dissolve the solid with gentle heating.

 Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g.,
Hexane) dropwise until the solution becomes faintly cloudy (the saturation point).

o Crystal Growth: Add a drop or two of the "good" solvent to redissolve the precipitate and then
allow the flask to cool slowly to room temperature. For optimal crystal formation, avoid
disturbing the flask.
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o Complete Crystallization: Once crystal formation appears complete at room temperature,
place the flask in an ice bath for 30-60 minutes to maximize the yield of the purified solid.

« Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals
with a small amount of the cold "poor" solvent to remove any remaining impurities.

» Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product
should be a white to off-white crystalline solid.

Analytical Characterization Protocols

NMR Sample Preparation:
» Weigh approximately 5-10 mg of the purified 2,4,6-Trifluorophenol.

e Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCls, Acetone-de) in an
NMR tube.

o Ensure the solid is fully dissolved. The sample is now ready for tH, 13C, and °F NMR
analysis.

FTIR Sample Preparation (ATR Method):

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

Place a small amount of the solid 2,4,6-Trifluorophenol directly onto the crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.

Acquire the spectrum according to the instrument's standard operating procedure.

Reactivity and Applications

The unique electronic properties imparted by the fluorine atoms make 2,4,6-Trifluorophenol a
versatile building block.[1]
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 Acidity and Nucleophilicity: The electron-withdrawing nature of the fluorine atoms increases
the acidity of the phenolic proton, making it more readily deprotonated than phenol itself. The
resulting phenoxide is a potent nucleophile.[5]

» Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic
substitution, although the strong directing effect of the hydroxyl and fluoro groups must be
considered.

o Applications:

o Pharmaceuticals: The incorporation of fluorine atoms into drug candidates can enhance
metabolic stability, binding affinity, and lipophilicity.[5]

o Agrochemicals: Fluorinated compounds often exhibit enhanced efficacy as pesticides and
herbicides.

o Electronic Materials: It serves as a key intermediate in the synthesis of materials for
Organic Light-Emitting Diodes (OLEDSs), where fluorine substitution can improve thermal
stability and charge transport properties.

Visualized Workflows and Pathways
General Experimental Workflow

The following diagram illustrates a typical logical workflow for the synthesis and
characterization of 2,4,6-Trifluorophenol.
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General workflow for synthesis, purification, and analysis.
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Enzymatic Dehalogenation Pathway

2,4,6-Trifluorophenol is a known substrate for the enzyme dehaloperoxidase (DHP), which
catalyzes its oxidative dehalogenation. This pathway is critical for understanding the

bioremediation of halogenated pollutants.

Dehaloperoxidase (DHP) Catalytic Cycle

2,4,6-Trifluorophenol DHP [Fe(lIl)]
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Enzymatic dehalogenation of 2,4,6-Trifluorophenol by DHP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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